(2Z)-N-(3,4-difluorophenyl)-2-{[(2-methylpropanoyl)oxy]imino}-2H-chromene-3-carboxamide
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Overview
Description
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It can include the raw materials used, the conditions required, and the mechanism of the reaction .Molecular Structure Analysis
This involves studying the arrangement of atoms in the compound and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, and stability .Scientific Research Applications
Synthesis Approaches
- A study details a simple and eco-friendly synthesis method for 2-imino-2H-chromene-3-carboxamides using aqueous sodium carbonate or hydrogen carbonate solution at room temperature. This method emphasizes high yield and atom economy (Proença & Costa, 2008).
- Another research developed an efficient, one-pot domino synthesis of 2-amino-3-cyano-4H-chromene-4-carboxamide derivatives, highlighting the method's utility in creating diverse chromene derivatives with yields up to 92% (Gyuris et al., 2011).
Chemical Properties and Reactions
- Research on the reaction of N-alkyl-2-imino-2H-chromene-3-carboxamides with dimethyl acetylenedicarboxylate (DMAD) in the presence of sodium carbonate as a catalyst has led to new tricyclic products. This study highlights the synthesis process and characterizes the new compounds (Fattahi et al., 2018).
- Another research focused on the crystal structure analysis of 4-oxo-N-phenyl-4H-chromene-2-carboxamide, providing insights into the molecule's spatial arrangement and potential reactivity (Reis et al., 2013).
Biological Applications
- A study synthesized N-aryl-7-hydroxy-2-imino-2H-chromene-3-carboxamides, demonstrating some of these compounds' antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Ukhov et al., 2021).
Material Science Applications
- Research on the synthesis of aromatic polyamides with coumarin chromophores introduces new materials with photosensitive properties, indicating applications in materials science and engineering (Nechifor, 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[(Z)-[3-[(3,4-difluorophenyl)carbamoyl]chromen-2-ylidene]amino] 2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N2O4/c1-11(2)20(26)28-24-19-14(9-12-5-3-4-6-17(12)27-19)18(25)23-13-7-8-15(21)16(22)10-13/h3-11H,1-2H3,(H,23,25)/b24-19- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKSEUCIIRMMCY-CLCOLTQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)ON=C1C(=CC2=CC=CC=C2O1)C(=O)NC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)O/N=C\1/C(=CC2=CC=CC=C2O1)C(=O)NC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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